3-Methyl-1H-pyrazole-4-carboxylic acid synthesis and characterization
3-Methyl-1H-pyrazole-4-carboxylic acid synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 3-Methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-1H-pyrazole-4-carboxylic acid, a key building block in the development of various pharmaceuticals and agrochemicals. This document details a common synthetic route and the analytical techniques used to verify the structure and purity of the final compound.
Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid
A prevalent method for synthesizing 3-Methyl-1H-pyrazole-4-carboxylic acid involves a multi-step process starting from readily available commercial reagents. The overall pathway includes the formation of an intermediate, followed by a cyclization reaction to form the pyrazole ring, and subsequent hydrolysis to yield the final carboxylic acid.
Synthetic Pathway
A common synthetic route starts with ethyl acetoacetate, which is reacted with triethyl orthoformate and acetic anhydride. The resulting intermediate is then treated with methylhydrazine to form the ethyl ester of the target molecule. Finally, this ester is hydrolyzed to produce 3-Methyl-1H-pyrazole-4-carboxylic acid.[1]
Experimental Protocol
The following protocol is a representative example of the synthesis process.
Step 1: Condensation Reaction
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In a reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[1]
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Heat the mixture to facilitate the condensation reaction. The specific temperature and reaction time may vary depending on the scale and specific conditions, but a typical approach involves heating for several hours.
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Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
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Once the reaction is complete, the excess reagents and byproducts are typically removed under reduced pressure.
Step 2: Cyclization Reaction
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Dissolve the crude intermediate from Step 1 in a suitable solvent, such as toluene.
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Prepare a solution of methylhydrazine in water, often with a weak base like potassium carbonate.[2]
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Cool the methylhydrazine solution to a low temperature (e.g., -10°C to 0°C).[2]
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Slowly add the solution of the intermediate to the cooled methylhydrazine solution with vigorous stirring.
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Allow the reaction to proceed for 1-3 hours, maintaining the low temperature.[2]
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After the reaction is complete, separate the organic phase.
Step 3: Hydrolysis
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To the ethyl ester intermediate, add a solution of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an alcohol like methanol or ethanol.[3]
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Heat the reaction mixture, for instance at 60°C, for several hours to facilitate the hydrolysis of the ester.[3]
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After cooling, the alcohol is typically removed under reduced pressure.
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Acidify the remaining aqueous solution with an acid (e.g., hydrochloric acid) to a pH of approximately 3.[4]
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The product, 3-Methyl-1H-pyrazole-4-carboxylic acid, will precipitate as a solid.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
Characterization
The synthesized 3-Methyl-1H-pyrazole-4-carboxylic acid is characterized using various analytical techniques to confirm its identity, structure, and purity.
Characterization Workflow
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for 3-Methyl-1H-pyrazole-4-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [5] |
| Molecular Weight | 126.11 g/mol | [6] |
| Appearance | Solid | [5] |
| Melting Point | 225-230 °C (decomposes) | [5] |
| Assay | ≥97% | [5] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | The proton NMR spectrum would be expected to show a singlet for the methyl group protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton. The specific chemical shifts would depend on the solvent used. |
| ¹³C NMR | The carbon NMR spectrum would show distinct peaks for the methyl carbon, the two sp² carbons of the pyrazole ring, the quaternary carbon of the pyrazole ring, and the carboxylic acid carbon. |
| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N stretching of the pyrazole ring, and C-H stretches. |
| Mass Spec. (HRMS) | High-resolution mass spectrometry would be used to confirm the exact mass of the molecule, which should correspond to the calculated mass for the molecular formula C₅H₆N₂O₂. |
Experimental Methodologies for Characterization
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Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
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Process the data to determine chemical shifts, integration, and coupling constants.
-
-
Infrared (IR) Spectroscopy:
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Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
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Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS):
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Dissolve the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in high-resolution mode to determine the accurate mass of the molecular ion.
-
-
High-Performance Liquid Chromatography (HPLC):
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Prepare a standard solution of the compound and a solution of the synthesized sample in a suitable mobile phase.
-
Inject the solutions into an HPLC system equipped with an appropriate column (e.g., C18).
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Elute the sample using a defined mobile phase composition.
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Detect the compound using a UV detector at a suitable wavelength.
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The purity is determined by comparing the peak area of the main product to the total area of all peaks. A purity of over 99% is often achievable.[7]
-
References
- 1. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-甲基吡唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
